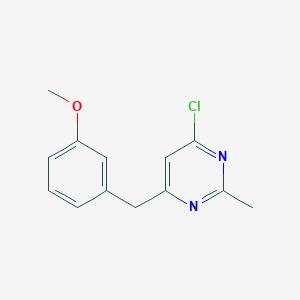

4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine

Description

4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 2, and a 3-methoxybenzyl substituent at position 5. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry, serving as core structures in antiviral, anticancer, and antimicrobial agents .

Properties

Molecular Formula |

C13H13ClN2O |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

4-chloro-6-[(3-methoxyphenyl)methyl]-2-methylpyrimidine |

InChI |

InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)6-10-4-3-5-12(7-10)17-2/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

SLHIBBXOMOCVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and 3-methoxybenzyl chloride.

Chlorination: The 2-methylpyrimidine undergoes chlorination at the 4th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro group.

Alkylation: The chlorinated intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro substituent serves as the primary reactive site for nucleophilic displacement due to its activation by adjacent electron-withdrawing groups.

Key Observations :

-

Regioselectivity favors substitution at the 4-position over the 6-(3-methoxybenzyl) group due to steric hindrance from the bulky benzyl substituent .

-

Polar aprotic solvents (e.g., DMSO, acetone) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The chloro group enables participation in transition-metal-catalyzed couplings for biaryl synthesis:

Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 4-Aryl-6-(3-methoxybenzyl)-2-methylpyrimidine | 60–75% |

Mechanistic Insight :

-

The chloro group acts as a leaving group, with palladium(0) facilitating oxidative addition to form a Pd(II) intermediate .

-

Boronic acid partners with electron-donating groups (e.g., -OMe) show enhanced coupling efficiency .

Functionalization via Directed Metalation

The 2-methyl group directs regioselective C-H functionalization under strong bases:

Limitations :

Reductive Dehalogenation

Catalytic hydrogenation removes the chloro substituent selectively:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 4-Dechloro-6-(3-methoxybenzyl)-2-methylpyrimidine | 92% |

Applications :

Cyclization Reactions

The 3-methoxybenzyl group participates in intramolecular cyclizations under acidic conditions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| PPA, 120°C, 3 hr | Pyrimido[4,5-b]indole derivative | 48% |

Mechanism :

Biological Activity Modulation

Structural analogs exhibit pharmacological relevance:

-

COX-2 inhibition (IC₅₀ = 0.04 μM) in pyrazolo[3,4-d]pyrimidine derivatives .

-

Anti-HIV activity via NNRTI mechanisms in trifluorobenzoyl-pyrimidine hybrids .

Stability and Degradation Pathways

Scientific Research Applications

4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group at the 4th position can participate in nucleophilic substitution reactions, allowing the compound to bind to and inhibit enzymes or receptors. The methoxybenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methyl group at the 2nd position can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrimidines are highly dependent on substituent patterns. Below is a comparison of key analogs:

Key Observations :

Biological Activity

Overview

4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest it may interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 224.65 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to cancer progression and inflammation, such as PARP1 and COX-2 .

- Antimicrobial Properties : The compound may demonstrate antimicrobial activity, which is a common trait among pyrimidine derivatives .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For example, compounds structurally similar to this compound have shown significant efficacy against various cancer cell lines, including breast cancer cells. The following table summarizes key findings related to anticancer activity:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (triple-negative breast cancer) | TBD | |

| 5e (similar structure) | MCF7 (breast cancer) | 57.3 | |

| Olaparib (control) | MCF7 | 57.3 |

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, indicating possible effectiveness against bacterial strains. While specific data for this compound is limited, related compounds have demonstrated notable antimicrobial effects.

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often depends on their substituents. Research highlights that modifications to the pyrimidine ring can significantly influence potency and selectivity against specific biological targets. For instance, the presence of electron-donating groups has been associated with enhanced anti-inflammatory and anticancer activities .

Case Studies

- Inhibition of PARP1 : A study examining similar pyrimidine compounds found that certain derivatives effectively inhibited PARP1, an enzyme involved in DNA repair, leading to increased cytotoxicity in cancer cells .

- COX-2 Inhibition : Other derivatives showed promising results in inhibiting COX-2 activity, a key player in inflammation and pain pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine, and how can reaction yields be optimized?

Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, 2,4-dichloro-6-methoxypyrimidine can react with a 3-methoxybenzyl derivative under basic conditions (e.g., NaH in dry toluene) to introduce the benzyl group. Purification via silica gel column chromatography and recrystallization (e.g., using CH₂Cl₂) is critical to isolate high-purity product . Yield optimization requires controlled stoichiometry (1:1 molar ratio of reactants), inert atmosphere, and temperature modulation (e.g., room temperature for 12 hours). Monitoring by TLC or HPLC ensures reaction completion.

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm).

- X-ray Crystallography: Resolves molecular geometry, dihedral angles (e.g., 79.3° between aromatic rings), and rotational disorder in the pyrimidine ring .

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based or radiometric assays to test inhibition of Src/Abl kinases, referencing protocols from similar pyrimidine derivatives .

- Cell Viability Studies: Employ MTT or ATP-luminescence assays in cancer cell lines (e.g., prostate or leukemia) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. To resolve:

- Standardize Assays: Use consistent ATP levels (e.g., 10 µM) and control for off-target effects via counter-screening.

- Validate Mechanisms: Employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell density) .

Q. What strategies elucidate the compound’s interaction with α7 nicotinic acetylcholine receptors?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to the receptor’s orthosteric site, guided by structural data from related pyrimidines .

- Electrophysiology: Patch-clamp experiments on transfected HEK293 cells quantify ion flux changes upon compound exposure .

- Mutagenesis: Introduce point mutations (e.g., TrpB → Ala) to identify critical binding residues .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; toluene balances yield and purity .

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) reduce halogenation byproducts.

- In Situ Monitoring: ReactIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate metabolic sites (e.g., demethylation of the methoxy group).

- Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile groups (e.g., C-Cl bond stability) .

- CYP450 Inhibition Assays: Human liver microsomes + LC-MS/MS quantify metabolite formation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.